(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule featuring multiple aromatic rings and halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and benzofuran intermediates, followed by their functionalization with chloro and fluoro substituents. The final step involves the formation of the methylene bridge under specific reaction conditions, such as the use of a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce an amine or hydroxyl group.
Scientific Research Applications
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one: is unique due to its specific combination of aromatic rings and halogen substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H15Cl2FO5 |
---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H15Cl2FO5/c25-16-5-14(24-15(6-16)10-29-12-31-24)7-22-23(28)19-4-3-18(9-21(19)32-22)30-11-13-1-2-17(27)8-20(13)26/h1-9H,10-12H2/b22-7- |
InChI Key |
CHMNMHQUMWPFBW-HOEBFWFUSA-N |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)F)Cl)OCO1 |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)F)Cl)OCO1 |
Origin of Product |
United States |
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